Closantel sodium Closantel sodium
Brand Name: Vulcanchem
CAS No.: 61438-64-0
VCID: VC20739681
InChI: InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1
SMILES: CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+]
Molecular Formula: C22H14Cl2I2N2NaO2+
Molecular Weight: 686.1 g/mol

Closantel sodium

CAS No.: 61438-64-0

VCID: VC20739681

Molecular Formula: C22H14Cl2I2N2NaO2+

Molecular Weight: 686.1 g/mol

* For research use only. Not for human or veterinary use.

Closantel sodium - 61438-64-0

Description

Overview of Closantel Sodium

Closantel sodium, a synthetic antiparasitic agent of the salicylanilide class, is primarily used in veterinary medicine to control parasitic infections in livestock, especially sheep and cattle. It is effective against liver flukes, gastrointestinal roundworms, and certain arthropod larvae.

  • CAS No: 61438-64-0

  • Molecular Formula: C22H15Cl2I2N2NaO2C_{22}H_{15}Cl_2I_2N_2NaO_2

  • Molecular Weight: 687.07

Mechanism of Action

  • Target of Action: Closantel sodium is a potent and highly specific inhibitor of Onchocerca volvulus chitinase (OvCHT1).

  • Mode of Action: It acts by uncoupling oxidative phosphorylation in parasites, leading to energy depletion.

  • Biochemical Pathways: The primary biochemical pathway affected is the energy metabolism pathway.

  • Result of Action: It effectively controls parasitic infestations, targeting adults and larvae of liver flukes, gastrointestinal roundworms, and some external parasites.

Biochemical Analysis

  • Biochemical Properties: Closantel sodium inhibits Onchocerca volvulus chitinase (OvCHT1) with an IC50 of 1.6 μM and a Ki of 468 nM.

  • Cellular Effects: It influences cell function by impacting cell signaling pathways and gene expression.

  • Molecular Mechanism: The molecular mechanism involves binding interactions with biomolecules and changes in gene expression.

Pharmacokinetics and Metabolism

  • Temporal Effects: The drug is eliminated from plasma with a half-life of about 15 days, irrespective of the route of administration.

  • Metabolic Pathways: Closantel sodium interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels.

Preparation Methods

  • Synthetic Routes: Closantel sodium can be synthesized through catalytic hydrogenation of 4-chlorine-alpha-[2-chloro-4-(isonitroso)-5-methyl-2,5-cyclohexadienylidene] benzyl cyanide to obtain the intermediate 4-chlorphenyl-(2-chloro-4-amino-5-methyl phenyl)methyl cyanide, which is then further processed.

  • Industrial Production: Industrially, it is prepared by dissolving the compound in propanediol, heating the solution to 50-60°C, and stirring until clarified. The solution is then mixed with components like glycerol acetal and levamisole hydrochloride to produce the final injectable formulation.

Chemical Reactions

  • Types of Reactions: Closantel sodium undergoes oxidation, reduction, and substitution.

  • Common Reagents and Conditions:

    • Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.

    • Substitution: Halogenation reactions often involve reagents like chlorine or bromine.

Scientific Research Applications

  • Chemistry: Used as a model compound for studying antiparasitic agents and their mechanisms.

  • Biology: Investigated for its effects on parasitic organisms, including liver flukes and gastrointestinal roundworms.

  • Medicine: Explored for potential use in treating parasitic infections in humans, though primarily used in veterinary medicine.

  • Industry: Utilized in developing antiparasitic formulations for livestock.

Comparison with Similar Compounds

Closantel sodium's dual mechanism of action makes it unique among antiparasitic agents. Similar compounds include:

CompoundDescription
OxyclozanideAnother salicylanilide used to treat liver flukes and gastrointestinal roundworms
PraziquantelEffective against a broad spectrum of parasitic worms but with a different mechanism of action
LevamisolePrimarily used as an anthelmintic and immunomodulator

Biological Activities

  • Antiparasitic Effects: Closantel sodium uncouples oxidative phosphorylation in parasites, leading to energy depletion and is effective against Fascioliasis in livestock.

  • Inhibition of Taspase1: Recent studies indicate that Closantel sodium acts as a noncovalent inhibitor of Taspase1, an enzyme implicated in several cellular processes. In vitro studies showed inhibition of Taspase1 with IC50 values of 1.6 μM for cfs-Taspase1 and 3.9 μM for E. coli-Taspase1 . The inhibition mechanism involves allosteric binding, preventing the dimerization necessary for Taspase1 activation.

Synergistic Antibacterial Effects

Closantel and its enantiomers have shown synergistic antibacterial effects. Two closantel enantiomers (R, S) increased colistin activity against gram-negative bacteria both in vitro and in vivo .

Adverse Effects

High doses of Closantel sodium can cause severe side effects such as blindness, hyperventilation, general weakness, and incoordination. Pathological study of the retina reveals severe necrosis in photoreceptor layer, outer and inner nuclear layers and outer plexiform layer .

CAS No. 61438-64-0
Product Name Closantel sodium
Molecular Formula C22H14Cl2I2N2NaO2+
Molecular Weight 686.1 g/mol
IUPAC Name sodium;N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide
Standard InChI InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1
Standard InChIKey LREGMDNUOGTSIK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+]
Canonical SMILES CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+]
Synonyms NA
PubChem Compound 45358330
Last Modified Sep 13 2023

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